molecular formula C9H11ClO B073067 4-Chloro-3-ethyl-5-methylphenol CAS No. 1125-66-2

4-Chloro-3-ethyl-5-methylphenol

Cat. No. B073067
CAS RN: 1125-66-2
M. Wt: 170.63 g/mol
InChI Key: KOIPGHKKJDOUNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated phenol compounds, including variants like 4-Chloro-3-ethyl-5-methylphenol, typically involves chlorination processes. While direct synthesis specific to this compound is not detailed, related compounds have been synthesized through reactions involving chlorination of phenols or through condensation reactions involving chlorinated benzene derivatives and alcohols under acidic conditions. For instance, chlorination of 4-methylphenols with chlorine has led to various chlorinated products, suggesting a similar approach could be applied to 4-Chloro-3-ethyl-5-methylphenol (Fischer & Henderson, 1979).

Molecular Structure Analysis

The molecular structure of chlorinated phenolic compounds has been explored through crystallography and spectroscopic methods. For example, the structure of similar compounds has been determined using X-ray diffraction, showcasing the positioning of chloro and methyl groups on the phenolic ring, which influences the compound's chemical behavior and reactivity (Sharmila et al., 2016).

Chemical Reactions and Properties

Chlorinated phenols, including 4-Chloro-3-ethyl-5-methylphenol, can participate in various chemical reactions due to their active phenolic and chlorinated moieties. For instance, they can undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the phenolic ring. The presence of chlorine can also make the compound susceptible to nucleophilic substitution reactions, affecting its chemical behavior and interactions with other substances.

Physical Properties Analysis

The physical properties of chlorinated phenols depend on the number and position of chloro and alkyl groups on the phenolic ring. These properties include solubility in water and organic solvents, melting and boiling points, and vapor pressure. While specific data for 4-Chloro-3-ethyl-5-methylphenol is not provided, similar chlorinated phenols have been characterized by their crystalline structures and hydrogen bonding, affecting their melting points and solubility (Knuutinen et al., 1983).

properties

IUPAC Name

4-chloro-3-ethyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIPGHKKJDOUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289313
Record name 4-Chloro-3-ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethyl-5-methylphenol

CAS RN

1125-66-2
Record name NSC60263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-3-ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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